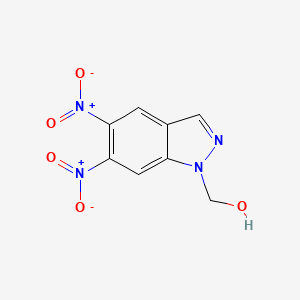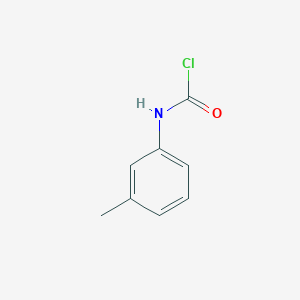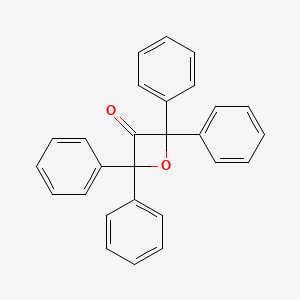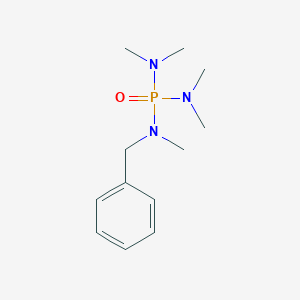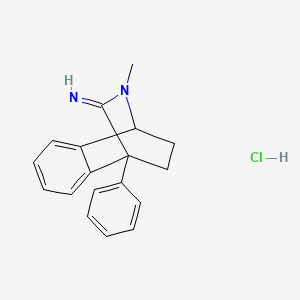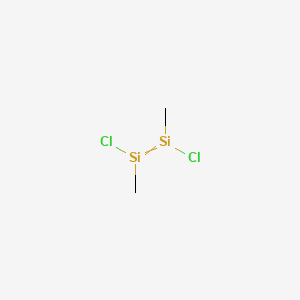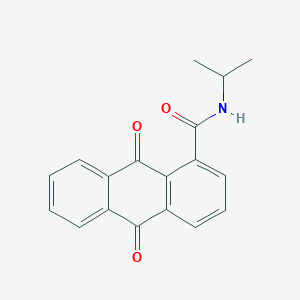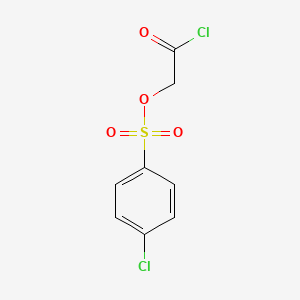
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate is an organic compound that features both chloro and sulfonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzenesulfonic acid and chloroacetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major products are 4-chlorobenzenesulfonic acid and chloroacetic acid.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The sulfonate group can also participate in reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: This compound is a precursor in the synthesis of 2-Chloro-2-oxoethyl 4-chlorobenzene-1-sulfonate and shares similar reactivity.
Ethyl Chloroformate: Another precursor, it is used in the synthesis of various esters and carbamates.
4-Chlorobenzenesulfonic Acid: A hydrolysis product of this compound, it is used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both chloro and sulfonate groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
51523-91-2 |
|---|---|
Fórmula molecular |
C8H6Cl2O4S |
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
(2-chloro-2-oxoethyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl2O4S/c9-6-1-3-7(4-2-6)15(12,13)14-5-8(10)11/h1-4H,5H2 |
Clave InChI |
FUXGVNDEDNDTLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)OCC(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)

![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
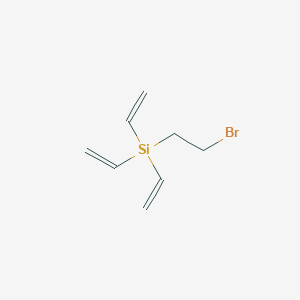
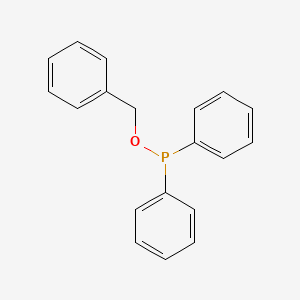
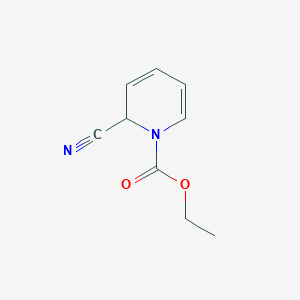
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
